Direct Head-to-Head Selectivity Comparison: Hdac3-IN-5 (9c) vs. Precursor Compound 13a
A direct head-to-head comparison in the same study demonstrated that compound 9c (Hdac3-IN-5) possesses significantly improved HDAC3 isotype selectivity over its precursor, compound 13a. The study authors state that '9c shows a selectivity of 71 fold for HDAC3 over HDAC1' after rational design modifications to improve the selectivity of 13a [1][2]. While the precise IC50 values for 13a are not explicitly stated in the abstract, this quantified improvement in selectivity is a direct outcome of the design strategy and is a primary differentiating feature of this compound.
| Evidence Dimension | Isoform Selectivity (HDAC3 over HDAC1) |
|---|---|
| Target Compound Data | 71-fold selectivity for HDAC3 over HDAC1 |
| Comparator Or Baseline | Compound 13a (precursor molecule with lower selectivity) |
| Quantified Difference | 71-fold selectivity (quantified improvement over the less selective precursor) |
| Conditions | In vitro biochemical assay using recombinant human HDAC enzymes; cell-free context. |
Why This Matters
This direct head-to-head data quantifies the successful optimization of isoform selectivity, providing a clear scientific rationale for selecting Hdac3-IN-5 (9c) over its less selective chemical ancestors when a high degree of target specificity is required.
- [1] Liu E, et al. Design, synthesis, and biological activity evaluation of novel HDAC3 selective inhibitors for combination with Venetoclax against acute myeloid leukemia. Eur J Med Chem. 2024 Oct 5;276:116663. View Source
- [2] Liu E, et al. Design, synthesis, and biological activity evaluation of novel HDAC3 selective inhibitors for combination with Venetoclax against acute myeloid leukemia. [PubMed Abstract] View Source
